![molecular formula C16H15N5O B2939349 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034504-91-9](/img/structure/B2939349.png)
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, N-(Pyridin-2-yl)amides were synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions . Another study reported the synthesis of piperazine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported. For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Anti-Tubercular Agent
This compound has been investigated for its potential as an anti-tubercular agent . A series of derivatives were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Some derivatives exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential effectiveness in treating tuberculosis . These findings suggest that the compound and its derivatives could be further developed as new anti-TB drugs, addressing the urgent need for novel treatments against drug-resistant strains of TB.
Anti-Mycobacterial Activity
The analogs of this compound have shown promising results in anti-mycobacterial activity tests. Compounds with similar structures have been evaluated in vitro and found to exhibit higher activity than the standard drug pyrazinamide, a well-known first-line drug for TB therapy . This highlights the compound’s relevance in the development of new anti-mycobacterial agents, which could lead to more effective treatments for TB.
Cytotoxicity Studies
In addition to its anti-tubercular properties, the compound’s derivatives have been assessed for cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the most active compounds are non-toxic to human cells . This is crucial for the development of any new drug, as it must be effective against the disease-causing organism without harming human cells.
Molecular Docking Studies
Molecular docking studies: have been conducted to understand the interactions of the compound’s derivatives with the target proteins. These studies reveal the suitability of the derivatised conjugates for further development as they show favorable interactions with the binding sites of the target proteins . Molecular docking is an essential step in drug design as it helps predict the orientation of the drug candidate that will result in the optimal interaction with the target, leading to higher efficacy.
Synthesis of Novel Derivatives
The compound serves as a base structure for the synthesis of novel derivatives . Researchers have synthesized various derivatives to enhance the compound’s pharmacological properties . The ability to modify the compound and create derivatives with improved activity and lower toxicity is vital for drug discovery and development.
Drug Resistance Studies
Given the rise of drug-resistant strains of TB, the compound’s derivatives have been studied for their potential to overcome drug resistance . The derivatives have been tested against strains of TB that are resistant to first-line drugs, and some have shown promising results . This application is particularly important as it could lead to the development of new treatments for multi-drug resistant TB.
Future Directions
The future directions for this compound could involve further development and testing for its potential applications. For instance, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra, and the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Mechanism of Action
Target of Action
The primary targets of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide are mycobacterial cytochrome P450 enzymes . These enzymes play a crucial role in the physiological functions of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its targets, the mycobacterial cytochrome P450 enzymes, by binding to the active sites of these enzymes . This binding inhibits the binding of cholesterol at the receptor site , thereby disrupting the normal functioning of the enzymes.
Biochemical Pathways
The affected pathways primarily involve the metabolism of Mycobacterium tuberculosis. The inhibition of cytochrome P450 enzymes disrupts the normal metabolic processes of the bacteria, leading to its eventual death .
Result of Action
The molecular and cellular effects of the compound’s action result in the disruption of normal metabolic processes in Mycobacterium tuberculosis. This disruption leads to the death of the bacteria, thereby exhibiting its anti-tubercular activity .
properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(13-4-2-1-3-5-13)19-9-11-21-10-6-14(20-21)15-12-17-7-8-18-15/h1-8,10,12H,9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZAPTXZCUSYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.